5-([1,1'-Biphenyl]-4-yl)oxazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-(4-phenylphenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H12N2O/c16-15-17-10-14(18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,17) |
InChI Key |
HHHJHVFGBYINKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)N |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 5 1,1 Biphenyl 4 Yl Oxazol 2 Amine
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Moiety
The biphenyl moiety of 5-([1,1'-Biphenyl]-4-yl)oxazol-2-amine consists of two phenyl rings linked by a single bond, allowing for conjugation between them. youtube.com The reactions of biphenyl are generally similar to those of benzene, with electrophilic aromatic substitution (EAS) being the most prominent. rsc.org The presence of the 5-(oxazol-2-amine) substituent on one of the rings significantly influences the regioselectivity of these reactions.
The second phenyl ring (the unsubstituted one) is also activated towards EAS because the first ring (bearing the oxazole) acts as an electron-donating substituent. youtube.com Substitution on this second ring is generally preferred at the ortho and para positions relative to the inter-ring bond. The para position (4'-position) is sterically more accessible and electronically favored, making it the most likely site for electrophilic attack. youtube.com
Common electrophilic aromatic substitution reactions applicable to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions would determine the extent of substitution and the distribution of products between the two rings.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-(4'-Nitro-[1,1'-biphenyl]-4-yl)oxazol-2-amine |
| Bromination | Br₂/FeBr₃ | 5-(4'-Bromo-[1,1'-biphenyl]-4-yl)oxazol-2-amine |
| Sulfonation | Fuming H₂SO₄ | 4'-(2-Aminooxazol-5-yl)-[1,1'-biphenyl]-4-sulfonic acid |
Nucleophilic Reactivity of the Oxazole (B20620) Amine
The primary amine at the C2 position of the oxazole ring is a key site for nucleophilic reactions, although its reactivity is modulated by the attached heterocycle. wikipedia.org The carbon atom at the 2-position of the oxazole ring has a significant partial positive charge, which decreases the basicity of the attached amino group. scribd.com Consequently, it is reported that 2-aminooxazoles may not undergo reactions typical of more basic amines, such as diazotization. scribd.com
Despite the reduced basicity, the amine nitrogen remains sufficiently nucleophilic to participate in several important transformations:
Acylation: The amine can react with acylating agents like acid chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). This is a common reaction for primary amines. wikipedia.orgtandfonline.com
Alkylation: Reaction with alkyl halides can lead to N-alkylation, forming secondary or tertiary amines, though conditions may need to be controlled to avoid over-alkylation. tandfonline.com
Cross-Coupling Reactions: The nucleophilicity of the amine is suitable for modern cross-coupling reactions. The Buchwald-Hartwig palladium-catalyzed cross-coupling reaction, for instance, has been successfully used to systematically prepare N-aryl-substituted 4-aryl-2-aminooxazoles, demonstrating its utility for forming C-N bonds with this scaffold. nih.govresearchgate.net
Table 2: Examples of Nucleophilic Reactions at the 2-Amino Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Acetylation | Acetic anhydride, pyridine (B92270) | N-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)acetamide |
| N-Benzoylation | Benzoyl chloride, base | N-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)benzamide |
Cycloaddition and Rearrangement Pathways Involving the Oxazole Core
The oxazole ring can participate in cycloaddition reactions, behaving as a diene. This reactivity is enhanced by the presence of electron-donating substituents like the 2-amino group. pharmaguideline.com
Diels-Alder Reaction: As an electron-rich diene system, the oxazole core can undergo [4+2] cycloaddition reactions with various dienophiles (e.g., alkenes, alkynes). pharmaguideline.comacs.org The initial cycloadduct is often unstable and undergoes subsequent rearrangement, typically involving the loss of a small molecule (like water or HCN), to yield highly substituted pyridine or furan (B31954) derivatives. pharmaguideline.com The presence of the bulky 5-biphenyl substituent may influence the stereochemical outcome and reaction rates.
[3+2] Cycloaddition: Oxazoles can also be involved in 1,3-dipolar cycloaddition reactions. For example, hypervalent iodine reagents can mediate the oxidative cyclization of related structures, suggesting pathways for forming more complex heterocyclic systems. researchgate.net
Rearrangements of the oxazole ring can also occur under specific conditions:
Photochemical Rearrangement: Oxazole rings are known to undergo photolysis. tandfonline.com Irradiation can lead to valence isomerization, potentially through intermediates like nitrile ylides, which can rearrange to form isomers (e.g., an isoxazole (B147169) or a different oxazole substitution pattern). acs.org
Ring Transformation: In the presence of certain nucleophiles, the oxazole ring can be cleaved and re-form into a different heterocycle. For example, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazoles. pharmaguideline.com
Oxidative and Reductive Transformations of the Compound
Both the oxazole ring and the amino group are susceptible to oxidative and reductive conditions, while the biphenyl moiety is comparatively more robust.
Oxidation: The oxazole ring is sensitive to strong oxidizing agents like potassium permanganate (B83412) or ozone, which can lead to oxidative cleavage of the ring. pharmaguideline.com Oxidation often initiates at the C4-C5 bond. tandfonline.com The 2-amino group could also be oxidized. In contrast to its sulfur-containing bioisostere, the 2-aminothiazole (B372263), the 2-aminooxazole lacks an easily oxidizable heteroatom in the ring, which can contribute to greater metabolic stability against certain oxidative pathways. nih.govacs.org Photochemical oxidation is also a documented degradation pathway for oxazoles. tandfonline.com
Reduction: Catalytic hydrogenation (e.g., using H₂/Pd/C) of the oxazole ring can result in cleavage of the heterocycle. scribd.com The reduction of 5-aryl-2-aminooxazoles has been shown to yield (2-arylethyl)ureas, proceeding through the cleavage of the C-O and C-N bonds within the ring. scribd.com Other reducing agents, such as nickel-aluminum alloys, can also afford ring-opened products. semanticscholar.org The biphenyl group is generally resistant to reduction under these conditions.
Stability and Degradation Pathways
The stability of this compound is influenced by thermal, chemical, and photochemical factors.
Thermal Stability: Oxazoles are generally considered to be thermally stable compounds. tandfonline.com The high degree of aromaticity in both the oxazole and biphenyl systems contributes to this stability.
Chemical Stability and Hydrolysis: The oxazole ring can be susceptible to cleavage under harsh acidic or basic hydrolytic conditions. scribd.com The stability is highly dependent on the substitution pattern. nih.gov For instance, alkaline hydrolysis of the related 2-aminobenzoxazole (B146116) system results in ring-opening to form an o-aminophenol, along with rearrangement to a benzimidazolone. scribd.com This suggests that under strong basic conditions, the compound could degrade via nucleophilic attack on the oxazole ring.
Metabolic Stability: The 2-aminooxazole scaffold is often explored in medicinal chemistry as a bioisostere of the 2-aminothiazole moiety. A potential advantage of the oxazole is improved metabolic stability due to the replacement of the oxidizable sulfur atom with an oxygen atom. nih.gov
Photochemical Stability: As noted previously, oxazole derivatives can undergo photochemical transformations, including valence isomerization and photocyclization, upon exposure to UV light. tandfonline.comacs.orgresearchgate.net The extensive conjugated π-system of this compound would likely make it photoactive, potentially leading to degradation or isomerization upon prolonged exposure to light.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-(4'-Nitro-[1,1'-biphenyl]-4-yl)oxazol-2-amine |
| 5-(4'-Bromo-[1,1'-biphenyl]-4-yl)oxazol-2-amine |
| 4'-(2-Aminooxazol-5-yl)-[1,1'-biphenyl]-4-sulfonic acid |
| 5-(4'-Acyl-[1,1'-biphenyl]-4-yl)oxazol-2-amine |
| N-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)acetamide |
| N-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)benzamide |
| N-Aryl-5-([1,1'-biphenyl]-4-yl)oxazol-2-amine |
| o-aminophenol |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 1,1 Biphenyl 4 Yl Oxazol 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
High-resolution 1D (¹H and ¹³C) and 2D NMR spectroscopy are indispensable tools for elucidating the molecular structure of 5-([1,1'-biphenyl]-4-yl)oxazol-2-amine by providing detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) group and the single proton on the oxazole (B20620) ring. The protons on the phenyl ring attached to the oxazole (positions 2' and 6') and the terminal phenyl ring (positions 2'', 3'', 4'', 5'', 6'') will appear as complex multiplets in the aromatic region, typically between δ 7.30 and 7.80 ppm. chemicalbook.comrsc.org The proton at the 4-position of the oxazole ring (H-4) would likely appear as a singlet in the range of δ 6.5-7.5 ppm. The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display signals for all unique carbon atoms in the molecule. The biphenyl carbons typically resonate between δ 126 and 142 ppm. rsc.org The carbon atoms of the oxazole ring are expected at characteristic chemical shifts, with C2 (bearing the amine group) being highly deshielded (δ > 155 ppm), C5 (attached to the biphenyl system) around δ 135-145 ppm, and C4 appearing at a higher field (δ ~120-130 ppm). researchgate.net The spiro-carbon in related spiro[fluorene-9,4'-imidazolidine]-2',5'-dione (B6151698) structures shows a signal around δ 72-74 ppm. bas.bg
2D NMR Spectroscopy (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the individual phenyl rings of the biphenyl moiety. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the structure. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Long-range (2-3 bond) correlations are crucial for piecing the molecular fragments together. Key expected correlations would include the linkage between the biphenyl system and the oxazole ring (e.g., from biphenyl H-2'/H-6' to oxazole C5) and confirming the position of the amino group through correlations from the NH₂ protons to the C2 of the oxazole ring.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| 7.60-7.80 (m) | Biphenyl protons |
| 7.30-7.55 (m) | Biphenyl protons |
| 6.80-7.20 (s) | H-4 (Oxazole) |
| 5.0-6.5 (br s) | -NH₂ |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
HRMS is a critical technique for confirming the elemental composition of this compound. By providing a high-precision mass measurement of the molecular ion, it allows for the calculation of a unique molecular formula.
The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₅H₁₂N₂O) is a key identifier. HRMS analysis of related structures is commonly performed using an ESI (Electrospray Ionization) source coupled with a TOF (Time-of-Flight) analyzer. rsc.orgbeilstein-journals.org
Fragment analysis provides further structural confirmation. The fragmentation pattern would likely involve the characteristic cleavage of the molecule. Expected fragmentation pathways include:
Loss of small neutral molecules such as HCN or CO.
Cleavage at the bond between the biphenyl group and the oxazole ring, leading to a prominent biphenyl cation (m/z 154) or a biphenyl-derived fragment.
Fission of the oxazole ring itself.
| Analysis | Result |
| Molecular Formula | C₁₅H₁₂N₂O |
| Calculated Exact Mass [M] | 236.09496 |
| Calculated Exact Mass [M+H]⁺ | 237.10224 |
| Key Fragments (Predicted) | m/z |
| [Biphenyl]⁺ | 154.0783 |
| [M - HCN]⁺ | 209.0862 |
| [M - CO]⁺ | 208.1106 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong, characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as one or two distinct bands in the region of 3300-3500 cm⁻¹. beilstein-journals.org The C=N stretching of the oxazole ring is anticipated around 1640-1680 cm⁻¹. Aromatic C=C stretching vibrations from the biphenyl system will produce several sharp peaks in the 1450-1600 cm⁻¹ region. researchgate.net The C-O-C stretching of the oxazole ether linkage typically appears in the 1050-1250 cm⁻¹ range. The out-of-plane C-H bending vibrations for the substituted phenyl rings will be visible below 900 cm⁻¹. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic rings, particularly the biphenyl "breathing" mode, are often strong in the Raman spectrum, appearing around 1280 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations are also Raman active and would corroborate the FT-IR data. The non-polar nature of the biphenyl linkage makes its stretching vibration particularly well-suited for Raman analysis.
| Vibrational Mode | Functional Group | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch | Primary Amine | 3300-3500 (medium-strong) | Weak |
| C-H Stretch | Aromatic | 3000-3100 (medium) | Strong |
| C=N Stretch | Oxazole Ring | 1640-1680 (strong) | Medium |
| C=C Stretch | Aromatic Rings | 1450-1600 (multiple, sharp) | Strong |
| Biphenyl Ring Breathing | Biphenyl | Weak | ~1280 (strong) |
| C-O-C Stretch | Oxazole Ring | 1050-1250 (strong) | Weak |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For this compound, a crystal structure would confirm the planarity of the oxazole ring. nih.gov A key conformational feature is the dihedral angle between the two phenyl rings of the biphenyl moiety and the angle between the oxazole ring and the adjacent phenyl ring. In many biphenyl structures, the phenyl rings are twisted relative to each other to minimize steric hindrance. researchgate.net
| Parameter | Description | Predicted Value/Observation |
| Crystal System | The geometric arrangement of the unit cell. | Likely monoclinic or orthorhombic. nih.govresearchgate.net |
| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c, Pca2₁ nih.govresearchgate.net |
| Dihedral Angle (Ph-Ph) | The twist angle between the two phenyl rings. | 20-40° |
| Dihedral Angle (Oxazole-Ph) | The twist angle between the oxazole and adjacent phenyl ring. | 15-30° nih.gov |
| Hydrogen Bonding | Intermolecular interactions involving the amine group. | Strong N-H···N interactions are expected. researchgate.net |
| Bond Lengths/Angles | Precise atomic distances and angles. | Consistent with sp² hybridized C and N atoms. researchgate.net |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Optical Properties
UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions and photoluminescent properties of the molecule, which are governed by its extended conjugated π-electron system.
UV-Vis Absorption: The conjugated system spanning the biphenyl group and the oxazole ring is expected to give rise to strong π→π* electronic transitions. The UV-Vis absorption spectrum, likely recorded in a solvent like ethanol (B145695) or THF, would be predicted to show one or more intense absorption maxima (λ_max) in the ultraviolet region, potentially extending into the visible range. Biphenyl-containing fluorophores often absorb in the 300-400 nm range. mdpi.comresearchgate.net
Fluorescence Spectroscopy: Many molecules containing biphenyl and heterocyclic moieties are known to be fluorescent. mdpi.comresearchgate.net Upon excitation at its absorption maximum, this compound may exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield (Φ_f), which measures the efficiency of the emission process, could be determined to assess its potential as a fluorescent probe or material for organic light-emitting diodes (OLEDs). mdpi.com The emission wavelength and intensity can be sensitive to solvent polarity.
| Property | Technique | Predicted Observation |
| Absorption Maximum (λ_max) | UV-Vis Spectroscopy | 320-380 nm |
| Molar Absorptivity (ε) | UV-Vis Spectroscopy | High (> 10,000 M⁻¹cm⁻¹) |
| Emission Maximum (λ_em) | Fluorescence Spectroscopy | 400-500 nm (blue-green emission) |
| Stokes Shift | Calculation (λ_em - λ_max) | 80-120 nm |
| Quantum Yield (Φ_f) | Fluorescence Spectroscopy | Moderate to High |
Theoretical and Computational Investigations of 5 1,1 Biphenyl 4 Yl Oxazol 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and properties of molecules from first principles. nih.govnih.gov DFT methods calculate the electron density of a system to determine its energy and other properties, providing a balance between accuracy and computational cost. nih.gov For 5-([1,1'-Biphenyl]-4-yl)oxazol-2-amine, DFT would be employed to optimize its molecular geometry, calculate vibrational frequencies, and derive various electronic and reactivity parameters. nih.gov
The electronic properties of a molecule are key to understanding its reactivity and stability. These are primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to undergo electronic transitions. nih.govirjweb.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.comresearchgate.net These descriptors provide a framework for understanding the molecule's potential interactions.
Table 1: Illustrative Reactivity Descriptors for this compound (Conceptual Data) This table presents conceptual data based on typical values for similar heterocyclic compounds to illustrate the output of a DFT analysis. Actual values would require specific calculations.
| Parameter | Formula | Description | Conceptual Value |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | -6.2 eV |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability | 4.4 eV |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron | 6.2 eV |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added | 1.8 eV |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons | 4.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution | 2.2 eV |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity | 0.227 eV-1 |
| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons | 3.64 eV |
Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the two phenyl rings of the biphenyl (B1667301) moiety.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum calculations describe static molecular properties, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a solvent like water, would provide insights into:
Dynamic Flexibility: How the molecule behaves in a physiological environment, including the rotation of the biphenyl group and other flexible bonds.
Solvent Interactions: The formation and dynamics of hydrogen bonds between the amine group of the oxazole (B20620) and surrounding water molecules.
Conformational Stability: It would confirm whether the minimum energy conformation found in DFT studies is stable over time in a solution or if the molecule frequently transitions between different shapes.
Computational Ligand-Protein Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. nih.gov This method is essential for drug discovery, as it helps identify potential biological targets and explains the mechanism of action at a molecular level.
For this compound, docking studies would involve:
Selecting a Protein Target: Based on the activities of similar compounds, a relevant protein target (e.g., a kinase, cyclooxygenase, or receptor) would be chosen.
Predicting Binding Pose: The compound would be placed into the active site of the protein, and its conformation and orientation would be optimized to maximize favorable interactions.
Scoring Binding Affinity: A scoring function estimates the binding affinity (e.g., in kcal/mol), with lower values indicating a stronger, more favorable interaction. researchgate.net
Analyzing Interactions: The specific interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the ligand and amino acid residues in the protein's active site, would be identified. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound (Conceptual Data) This table shows a hypothetical docking analysis against Cyclin-Dependent Kinase 2 (CDK2), a common cancer target, to illustrate the typical output.
| Parameter | Result |
| Protein Target | Cyclin-Dependent Kinase 2 (CDK2) |
| Binding Affinity (Docking Score) | -9.5 kcal/mol |
| Key Interacting Residues | LEU83, LYS33, ASP86, GLN131 |
| Hydrogen Bonds | The 2-amino group of the oxazole ring forms a hydrogen bond with the backbone carbonyl of LEU83. |
| Hydrophobic Interactions | The biphenyl group occupies a hydrophobic pocket defined by residues ILE10, VAL18, and ALA144. |
| Pi-Pi Stacking | One of the phenyl rings of the biphenyl moiety forms a pi-pi stacking interaction with PHE80. |
In Silico ADME Profiling and Physicochemical Property Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling uses computational models to predict the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties without conducting experiments. nih.govmdpi.comrsc.org Various web-based tools, such as SwissADME, can be used for these predictions. researchgate.net
Key predicted properties include adherence to established drug-likeness rules, such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally active if it meets certain criteria (e.g., molecular weight < 500, LogP < 5). nih.gov
Table 3: Predicted Physicochemical and ADME Properties for this compound These properties are calculated based on the chemical structure of the compound using standard computational models.
| Property | Category | Predicted Value | Drug-Likeness Implication |
| Molecular Formula | Physicochemical | C₁₅H₁₂N₂O | - |
| Molecular Weight | Physicochemical | 236.27 g/mol | Favorable (Lipinski: <500) |
| LogP (Octanol/Water Partition Coeff.) | Lipophilicity | 3.15 | Favorable (Lipinski: <5) |
| Topological Polar Surface Area (TPSA) | Polarity | 55.12 Ų | Good cell permeability expected (<140 Ų) |
| Hydrogen Bond Donors | Physicochemical | 1 (the -NH₂ group) | Favorable (Lipinski: ≤5) |
| Hydrogen Bond Acceptors | Physicochemical | 3 (the oxazole N and O, amine N) | Favorable (Lipinski: ≤10) |
| Lipinski's Rule of Five Violations | Drug-Likeness | 0 | High probability of being orally active |
| Gastrointestinal (GI) Absorption | Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeant | Distribution | Yes | May cross into the central nervous system |
| CYP450 Inhibitor (e.g., 2D6, 3A4) | Metabolism | Probable Inhibitor of 2C9, 2D6 | Potential for drug-drug interactions |
| Bioavailability Score | Pharmacokinetics | 0.55 | Good score for drug-likeness |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov To perform a QSAR study for analogues of this compound, the following steps would be necessary:
Data Set Generation: A series of analogues would be synthesized or designed, varying substituents on the biphenyl and oxazole rings.
Activity Measurement: The biological activity of each compound in the series against a specific target would be measured experimentally.
Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analogue.
Model Building: Statistical methods would be used to create an equation that relates the descriptors to the observed biological activity. A robust model would have high statistical significance and predictive power. nih.gov
The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. The model would highlight which structural features—such as the presence of electron-withdrawing groups on the biphenyl rings or the size of a substituent—are most critical for activity. nih.gov
Biological and Pharmacological Investigations Preclinical and in Vitro of 5 1,1 Biphenyl 4 Yl Oxazol 2 Amine
Mechanism of Action Studies at the Molecular and Cellular Level
The mechanism of action for biphenyl-oxazole derivatives has been primarily investigated through their interaction with specific enzymes and their subsequent effects on cellular processes.
Oxazole (B20620) derivatives are recognized as significant medicinal compounds that can inhibit various enzymes. nih.gov Research has specifically highlighted the role of biphenyl (B1667301) oxazole derivatives as potent and selective inhibitors of ecto-nucleotide pyrophosphatases/phosphodiesterases (NPPs), particularly the isozymes NPP1 and NPP3. nih.govmedchemexpress.com The overexpression of these enzymes is linked to several health conditions, including osteoarthritis, type 2 diabetes, and cancer. nih.gov
In a study evaluating a series of synthesized biphenyl oxazole derivatives, two compounds emerged as highly potent and selective inhibitors. Compound 3n (a derivative with substitutions on the biphenyl ring) was identified as a potent inhibitor of NPP1, while compound 3f (another substituted derivative) showed strong inhibition against NPP3. nih.gov The inhibitory activities were determined using the artificial substrate thymidine (B127349) 5'-monophosphate para-nitrophenyl (B135317) ester. nih.gov
The broader class of oxazole derivatives has also been noted for its inhibitory action against other key enzymes such as tyrosine kinase and cyclooxygenase-2 (COX-2), although specific studies on 5-([1,1'-biphenyl]-4-yl)oxazol-2-amine against these targets are less detailed in the available literature. nih.gov
Table 1: NPP1 and NPP3 Inhibition by Biphenyl Oxazole Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Derivative 3n | NPP1 | 0.15 | nih.gov |
| Derivative 3f | NPP3 | 0.17 | nih.gov |
Direct receptor binding affinity data for this compound is not extensively detailed in the reviewed scientific literature. The primary mechanism explored is enzyme inhibition rather than direct receptor antagonism or agonism. However, the inhibition of ectonucleotidases like NPP1 and NPP3 has direct implications for purinergic receptor signaling. researchgate.net These enzymes regulate the extracellular concentrations of nucleotides such as ATP, which are ligands for P2 purinergic receptors. By inhibiting these enzymes, biphenyl-oxazole derivatives can indirectly modulate the activity of these receptors.
The primary cellular signaling pathway modulated by these compounds is the purinergic signaling pathway. researchgate.net Ectonucleotidases are crucial in terminating nucleotide-mediated signaling by hydrolyzing extracellular ATP and other nucleotides. researchgate.net By inhibiting NPP1 and NPP3, biphenyl-oxazole derivatives can lead to an accumulation of extracellular ATP, thereby prolonging and enhancing signaling through purinergic receptors like P2X7. researchgate.net This modulation of purinergic signaling can impact a wide range of physiological processes, including inflammation and immune responses. researchgate.net
The biological activity of oxazole derivatives has been assessed in various cellular assays. For instance, 5-(4'-Methoxyphenyl)-oxazole (MPO), a related compound, was evaluated for its ability to inhibit the hatch and growth of Caenorhabditis elegans. nih.gov While MPO was effective, nineteen other synthesized derivatives showed no activity, suggesting that the entire chemical structure is essential for this specific biological effect. nih.gov
In the context of cancer research, related heterocyclic scaffolds have undergone extensive cellular testing. Studies on pyrazolo[3,4-d]pyrimidine derivatives, which are also kinase inhibitors, included assessments of:
Antiproliferative Activity: Evaluated against a panel of glioblastoma (GBM) cell lines (U-87, LN18, LN229, and DBTRG). mdpi.com
Cytotoxicity: Measured against non-tumoral, healthy cell lines to determine selectivity. mdpi.com
Apoptosis: Investigated to confirm that cell death occurs through a programmed, apoptotic mechanism. mdpi.com
Cell Migration: Assessed to determine the impact on the metastatic potential of cancer cells. mdpi.com
These types of assays are standard for evaluating the preclinical potential of enzyme inhibitors like the biphenyl-oxazole derivatives.
Target Identification and Validation for Biphenyl-Oxazole Derivatives
The principal biological targets identified and validated for biphenyl-oxazole derivatives are the ecto-nucleotide pyrophosphatase/phosphodiesterase isozymes NPP1 and NPP3. nih.govmedchemexpress.com The validation process involved the synthesis of a library of these derivatives followed by in vitro screening to measure their inhibitory potency and selectivity against these specific enzymes. nih.gov
To further understand the interaction, molecular docking studies were performed. These computational analyses provided insights into the plausible binding modes of the most promising inhibitory compounds within the active sites of the NPP1 and NPP3 proteins, thereby validating them as direct molecular targets. medchemexpress.com
In Vitro ADME Profiling (excluding human clinical data)
In silico predictions for similar heterocyclic structures often include:
Physicochemical Properties: Calculation of molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA).
Drug-likeness Rules: Evaluation of compliance with rules such as Lipinski's Rule of 5 and Veber's rules, which predict oral bioavailability. nih.govmdpi.com
Permeability: Prediction of gastrointestinal absorption and blood-brain barrier (BBB) penetration. mdpi.commdpi.com
In vitro ADME assays for related compounds have investigated:
Aqueous Solubility: A key factor influencing absorption. mdpi.com
Metabolic Stability: Typically assessed using human liver microsomes (HLMs) to predict how quickly the compound is metabolized. mdpi.com
Membrane Permeability: Often measured using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion across biological membranes. mdpi.com
Table 2: Example of Predicted ADME Parameters for a Heterocyclic Compound
| Parameter | Predicted Value/Compliance | Significance | Reference |
|---|---|---|---|
| Lipophilicity (iLOGP) | 1.89 | Influences solubility and permeability | ambeed.com |
| Topological Polar Surface Area (TPSA) | 64.94 Ų | Relates to membrane permeability | ambeed.com |
| Lipinski's Rule | Compliant | Predicts drug-likeness for oral administration | mdpi.com |
| Veber's Rule | Compliant | Predicts good oral bioavailability | mdpi.com |
| GI Absorption | High (Predicted) | Potential for good absorption from the gut | mdpi.com |
| BBB Permeant | Yes (Predicted) | Potential to cross the blood-brain barrier | mdpi.com |
Metabolic Stability (e.g., Liver Microsome Stability)
The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its pharmacokinetic profile, particularly its half-life and clearance in the body. This is often first assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. evotec.comspringernature.com
The standard procedure for a microsomal stability assay involves incubating the test compound with liver microsomes from various species (e.g., human, rat, mouse) at a physiological temperature (37°C). evotec.commercell.com The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzymes. mercell.comprotocols.io Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched. evotec.com The concentration of the remaining parent compound is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.comprotocols.io The rate of disappearance of the compound is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint). protocols.io
Based on a comprehensive review of the available scientific literature, no specific data on the metabolic stability of this compound in liver microsomes has been publicly reported.
Plasma Protein Binding
Plasma protein binding (PPB) is a key determinant of a drug's distribution and availability in the body. domainex.co.uk Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available to interact with its target, as well as being susceptible to metabolism and excretion. domainex.co.ukwuxiapptec.com The extent of binding to plasma proteins, primarily albumin and α1-acid glycoprotein, can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. wuxiapptec.com
The most common method for determining PPB is equilibrium dialysis. domainex.co.ukwuxiapptec.com In this assay, a semipermeable membrane separates a compartment containing the test compound in plasma from a compartment containing a buffer solution. domainex.co.uk The system is allowed to reach equilibrium, typically over several hours at 37°C. sygnaturediscovery.com After equilibrium is achieved, the concentrations of the compound in both the plasma and buffer compartments are measured, usually by LC-MS/MS, to calculate the percentage of the drug that is bound to plasma proteins. domainex.co.uk
There is no publicly available data from plasma protein binding studies for this compound.
Permeability Assays (e.g., Caco-2, PAMPA)
Permeability is a crucial factor for orally administered drugs, as it determines their ability to be absorbed from the gastrointestinal tract into the bloodstream. In vitro permeability is commonly assessed using cell-based assays like the Caco-2 model or cell-free systems like the Parallel Artificial Membrane Permeability Assay (PAMPA). springernature.comspringernature.com
The Caco-2 permeability assay utilizes a human colon adenocarcinoma cell line that, when grown on a semi-permeable filter, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier. europa.eunih.gov The test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer, and its transport to the opposite side is measured over time. springernature.com This allows for the determination of the apparent permeability coefficient (Papp), which can predict in vivo absorption. nih.gov A bidirectional assay (measuring both AP to BL and BL to AP transport) can also identify if the compound is a substrate for efflux transporters. nih.gov
The PAMPA assay is a non-cell-based, high-throughput alternative that measures a compound's ability to diffuse across an artificial lipid membrane, providing a measure of passive permeability.
No specific experimental data from Caco-2 or PAMPA permeability assays for this compound have been reported in the scientific literature.
Pharmacodynamic Studies in Preclinical Models
Pharmacodynamic (PD) studies are conducted to investigate the biochemical and physiological effects of a drug on the body. In preclinical settings, these studies often involve animal models of disease to assess a compound's efficacy and mechanism of action. nih.govnih.gov For anti-inflammatory drug candidates, for instance, models such as carrageenan-induced paw edema in rats are commonly used to evaluate the drug's ability to reduce inflammation. nih.govcapes.gov.br
A search of the scientific literature did not yield any preclinical pharmacodynamic studies specifically for this compound.
Exploration of Specific Biological Activities
The biological activities of this compound can be inferred from studies on structurally related compounds containing biphenyl and oxazole or similar heterocyclic cores.
The biphenyl moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org Research has shown that various biphenyl derivatives exhibit significant anti-inflammatory properties. nih.govrsc.orgwipo.int For example, a series of 4',5-disubstituted 3-biphenylylacetic acids were synthesized and evaluated for their anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some compounds showing potent effects. nih.gov Additionally, compounds containing an oxadiazole ring, which is structurally related to the oxazole ring, have also been reported to possess anti-inflammatory activity. ijresm.comresearchgate.net
While these findings suggest that the biphenyl and oxazole components could contribute to anti-inflammatory effects, no specific anti-inflammatory studies for this compound have been published.
The oxazole ring is a key structural component in various compounds that have been investigated for their antimicrobial properties. nih.govd-nb.infoderpharmachemica.comiajps.com Similarly, biphenyl derivatives have also been explored for their antibacterial and antifungal activities. rsc.org
Studies on compounds that combine a biphenyl group with a 1,3,4-oxadiazole (B1194373) ring (structurally similar to oxazole) have shown promising antimicrobial activity. For instance, a series of biphenyltetrazole derivatives bearing a 1,3,4-oxadiazole moiety were tested against several bacterial strains, with some compounds showing activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.net Another review highlights that many 1,3,4-oxadiazole derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.gov Research on oxazole derivatives has also demonstrated their potential as antibacterial and antifungal agents. nih.govmedicopublication.com
The following table summarizes the antimicrobial activity of some oxazole derivatives against various bacterial and fungal strains, as reported in a comprehensive review. nih.gov It is important to note that these are related compounds, and not this compound itself.
| Compound Type | Test Organism | Activity (MIC in µg/ml or Inhibition Zone in mm) | Reference |
| Propanoic acid derivatives with oxazole ring | Escherichia coli | 3.12 - 6.25 | nih.gov |
| Staphylococcus aureus | 1.56 | nih.gov | |
| Methicillin-resistant S. aureus | 1.56 | nih.gov | |
| Bacillus subtilis | 1.56 - 3.12 | nih.gov | |
| Candida albicans | >200 | nih.gov | |
| Pyrazole-linked oxazole-5-one | E. coli | 9.4 mm (at 25 µg/ml) | nih.gov |
| P. aeruginosa | 7.4 mm (at 25 µg/ml) | nih.gov | |
| S. aureus | 8.3 mm (at 25 µg/ml) | nih.gov |
These findings on related structures suggest that this compound could be a candidate for antimicrobial screening. However, without direct experimental evidence, its activity remains speculative.
Antioxidant Properties
There are no available reports or experimental data from in vitro assays (such as DPPH, ABTS, or other radical scavenging methods) to characterize the antioxidant properties of this compound. While the antioxidant potential of various classes of compounds containing biphenyl nih.gov or oxazole mdpi.com moieties has been evaluated, data for the specific title compound is not available. For instance, studies on complex oxadiazole derivatives containing a biphenyl group have been conducted, but these are structurally distinct from the requested compound. researchgate.net
Structure Activity Relationship Sar Studies of 5 1,1 Biphenyl 4 Yl Oxazol 2 Amine Derivatives
Systematic Structural Modifications and Their Biological Impact
The oxazole (B20620) ring is a five-membered heterocycle containing nitrogen and oxygen atoms that is considered a privileged scaffold in medicinal chemistry. semanticscholar.org It is often employed as a bioisostere for amide and ester groups, capable of participating in hydrogen bonding interactions with biological receptors, which can significantly enhance pharmacological activity. nih.gov The oxazole ring's aromaticity is lower than that of furan (B31954), giving it the character of a conjugated diene. nih.gov
The reactivity of the oxazole ring influences its role in biological systems. Electrophilic substitution generally occurs at the C5 position, while nucleophilic substitution is rare but follows a reactivity order of C2 > C4 > C5. semanticscholar.org The hydrogen atom at C2 is the most acidic. semanticscholar.org
Bioisosteric replacement of the oxazole core is a common strategy to modulate activity. In studies on the natural product disorazole, replacing the oxazole ring with a thiazole (B1198619) moiety resulted in a slight decrease in cytotoxic activity, indicating the importance of the specific heterocycle for optimal potency. nih.gov The 1,3,4-oxadiazole (B1194373) ring is another common and effective bioisostere for the oxazole ring. mdpi.com In some cases, 5-alkyl-oxazoles have been successfully used to replace metabolically labile ethyl esters, leading to compounds with lower clearance rates in pharmacokinetic studies. researchgate.net
The large, hydrophobic biphenyl (B1667301) group at the C5 position of the oxazole ring is a critical determinant of activity, often engaging in hydrophobic and π-π stacking interactions within receptor binding pockets. The nature and position of substituents on this biphenyl moiety can significantly alter the biological profile.
In studies of analogous 5-aryl-1,3,4-oxadiazol-2-amines, various substituents on the C5-aryl ring have been shown to modulate anticancer and antimicrobial activities. For example, compounds with a 4-chlorophenyl, 4-methoxyphenyl, or 3,4-dimethoxyphenyl group at the C5 position demonstrated notable anticancer activity against non-small cell lung cancer cell lines. semanticscholar.org Another study found that a p-nitro phenyl group on a related oxadiazole scaffold produced the most active antimicrobial and antioxidant agent in the series. researchgate.net Conversely, research on antiprotozoal 2-amino-4-phenyloxazoles revealed that compounds bearing a p-benzoyloxyphenyl or a p-bromophenyl group were the most potent against Giardia lamblia and Trichomonas vaginalis, respectively. researchgate.net These findings highlight that both electron-donating and electron-withdrawing groups can enhance activity, suggesting that the optimal substituent depends heavily on the specific biological target.
| Scaffold Type | Substituent at C5-Aryl Ring | Observed Biological Activity | Reference |
|---|---|---|---|
| 5-Aryl-1,3,4-oxadiazole | 4-Chlorophenyl | Anticancer (Non-Small Cell Lung Cancer) | semanticscholar.org |
| 5-Aryl-1,3,4-oxadiazole | 4-Methoxyphenyl | Anticancer (Non-Small Cell Lung Cancer) | semanticscholar.org |
| 5-Aryl-1,3,4-oxadiazole | 3,4-Dimethoxyphenyl | Anticancer (Non-Small Cell Lung Cancer) | semanticscholar.org |
| 5-Aryl-2,3-dihydro-1,3,4-oxadiazole | p-Nitro phenyl | Antimicrobial & Antioxidant | researchgate.net |
| 4-Aryl-oxazol-2-amine | p-Benzoyloxyphenyl | Antigiardial | researchgate.net |
| 4-Aryl-oxazol-2-amine | p-Bromophenyl | Anti-trichomonal | researchgate.net |
The 2-amino group is a key functional handle for derivatization, often via N-alkylation or N-arylation, which can dramatically impact potency and selectivity. The Buchwald-Hartwig cross-coupling reaction is a versatile and widely used method for synthesizing N-substituted 2-aminooxazoles and related amino heterocycles. acs.orgmdpi.com
SAR studies on 5-aryl-1,3,4-oxadiazol-2-amine analogues have provided significant insight. For instance, N-dodecyl substitution on 5-aryl-1,3,4-oxadiazol-2-amines produced compounds with potent dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net In the realm of anticancer research, N-aryl substitution with a 2,4-dimethylphenyl group on a 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (B119670) scaffold yielded a compound with significant growth inhibition against melanoma and leukemia cell lines. nih.gov
Introducing a flexible linker, such as a methylene (B1212753) (-CH2-) group, between the heterocyclic core and the amine substituent is another strategy. This approach was used to synthesize N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines, with the rationale that the sp3-hybridized linker could reduce toxicity. semanticscholar.org
| Scaffold Type | Variation at 2-Amine | Observed Biological Activity | Reference |
|---|---|---|---|
| 5-Aryl-1,3,4-oxadiazol-2-amine | N-Dodecyl | AChE/BChE Inhibition | nih.govresearchgate.net |
| 5-Aryl-1,3,4-thiadiazol-2-amine | N-Dodecyl | AChE/BChE Inhibition (most potent in series) | nih.gov |
| 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | N-(2,4-Dimethylphenyl) | Anticancer (Melanoma, Leukemia) | nih.gov |
| 5-Aryl-1,3,4-oxadiazole | -CH2-NH-pyridin-2-yl | Antimicrobial & Anticancer | semanticscholar.org |
Identification of Key Pharmacophores and Structural Motifs for Activity
A pharmacophore model for this class of compounds typically integrates features from all three molecular components. The 1,3,4-oxadiazole ring and its 2-amino derivative are considered key pharmacophores for a range of biological activities. researchgate.net
The essential pharmacophoric features can be summarized as:
Aromatic/Hydrophobic Region: Provided by the 5-biphenyl moiety, this region is crucial for binding, likely through hydrophobic and aromatic interactions within the target protein. Pharmacophore models for related inhibitors consistently include two aromatic ring features. nih.gov
Hydrogen Bond Acceptor: The oxazole ring itself, particularly the nitrogen and oxygen atoms, serves as a hydrogen bond acceptor. nih.govnih.gov This interaction is critical for anchoring the ligand in the binding site.
Hydrogen Bond Donor: The 2-amino group provides a key hydrogen bond donor site, which is often essential for potent inhibition. researchgate.net
The combination of a large hydrophobic region with strategically placed hydrogen bond donors and acceptors defines the core pharmacophore of the 5-([1,1'-biphenyl]-4-yl)oxazol-2-amine scaffold.
Optimization Strategies for Enhanced Potency, Selectivity, and Preclinical Properties
Lead optimization for this scaffold involves several established medicinal chemistry strategies. A primary approach is analogue synthesis guided by sharp and synergistic SAR. In one successful campaign involving 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids, this strategy improved cellular potency by five orders of magnitude. nih.gov
Key optimization strategies include:
Isosteric Replacement: Swapping the oxazole ring for a bioisostere like 1,3,4-thiadiazole (B1197879) or thiazole can fine-tune electronic properties, metabolic stability, and potency. nih.govnih.govresearchgate.net
Modulation of Physicochemical Properties: Adjusting substituents on the biphenyl ring and the 2-amino group can optimize properties like solubility, lipophilicity (LogP), and polar surface area (TPSA), which are critical for oral bioavailability. nih.gov
Metabolic Stabilization: A known liability of ester-containing compounds is rapid hydrolysis in vivo. Replacing such groups with more stable bioisosteres, such as a 5-alkyl-oxazole, has proven effective in reducing metabolic clearance and improving pharmacokinetic profiles. researchgate.net
High-Throughput and Phenotypic Screening: Initial lead compounds are often identified through high-throughput screening. nih.gov Subsequent optimization can then focus on improving potency and selectivity, as well as developing favorable pharmacokinetic properties to yield orally bioavailable drug candidates. nih.gov
Influence of Stereochemistry on Biological Activity (if relevant for specific analogues)
While the parent compound this compound is achiral due to the aromaticity of the oxazole ring, stereochemistry becomes a paramount consideration when chiral centers are introduced into its derivatives. This can occur through the addition of chiral substituents or by reduction of the oxazole ring to an oxazoline.
The importance of stereochemistry is well-documented for related heterocyclic compounds.
In a study of complex disorazole C1 analogues, the stereochemistry of chiral centers in the macrocycle had a more profound impact on cytotoxicity than the replacement of the oxazole ring with a thiazole. nih.gov
For a series of nature-inspired antimalarial agents, biological activity was highly dependent on the stereoconfiguration. Only the (5S, αS) isomers showed significant antiplasmodial effects, suggesting that their uptake may be mediated by stereoselective transporters like the L-amino acid transport system. malariaworld.orgunimi.it This highlights that stereochemistry can be a critical driver for both target binding and pharmacokinetics. malariaworld.org
Therefore, if chiral centers are designed into analogues of this compound, controlling and evaluating the stereochemistry of each isomer would be essential for identifying the most potent and effective therapeutic agent.
Potential Applications and Future Research Directions
Development as Molecular Probes and Chemical Tools for Biological Research
The biphenyl-oxazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities. tandfonline.comresearchgate.netnih.gov These compounds are of particular interest for their ability to act as inhibitors for various enzymes. nih.govmedchemexpress.com For instance, studies on biphenyl (B1667301) oxazole (B20620) derivatives have demonstrated their potential as potent and selective inhibitors of nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) and NPP3. nih.gov Overexpression of these enzymes is linked to several health conditions, including cancer, osteoarthritis, and type 2 diabetes. nih.gov
The development of fluorescent analogues, such as those based on the oxazolone (B7731731) scaffold, further enhances their utility as molecular probes. researchgate.net These probes can be used for labeling and detection in biological systems. For example, a bioorthogonally activated smart probe has been designed that becomes highly fluorescent after a click-labeling reaction, demonstrating the potential for creating targeted imaging agents. mdpi.com The inherent fluorescence of some oxazole derivatives allows for their use in studying ligand-receptor interactions and for the development of diagnostic tools. researchgate.net Given that the biphenyl moiety can enhance binding to hydrophobic pockets in proteins, 5-([1,1'-biphenyl]-4-yl)oxazol-2-amine and its derivatives are prime candidates for development as specific molecular probes to investigate enzyme function and disease pathology. researchgate.net
| Compound Derivative | Target Enzyme | IC50 Value (μM) | Reference |
|---|---|---|---|
| Biphenyl Oxazole Derivative 3n | NPP1 | 0.15 | nih.gov |
| Biphenyl Oxazole Derivative 3f | NPP3 | 0.17 | nih.gov |
Application in Materials Science (e.g., Organic Light-Emitting Diodes (OLEDs), Fluorescent Materials)
The biphenyl fragment is a common component in materials developed for organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The π-conjugated structure of compounds containing biphenyl and other aromatic heterocycles often results in desirable photophysical properties, such as strong fluorescence. researchgate.net
Specifically, oxazole derivatives have been incorporated into dual-core structures for deep blue emitters in OLEDs. nih.gov For example, introducing an oxazole derivative to an anthracene (B1667546) and pyrene (B120774) dual-core structure resulted in materials with high photoluminescence quantum yields (PLQY) of up to 88% and emission of deep blue light. nih.gov When used as the emitting layer in non-doped devices, one such material achieved a current efficiency of 5.49 cd/A and an external quantum efficiency of 4.26%. nih.gov The biphenyl-oxazole scaffold of this compound combines the electronic properties of both the biphenyl and oxazole moieties, suggesting its potential as a novel material for OLEDs. Further research could focus on synthesizing and characterizing the electroluminescent properties of this specific compound and its derivatives to assess their efficiency, color purity, and operational stability as emitters or host materials in OLED devices.
Role in Catalysis or Supramolecular Chemistry (if applicable to the compound class)
The structural features of heterocyclic compounds like oxazoles and the related triazoles enable them to participate in various non-covalent interactions, which is fundamental to supramolecular chemistry. tandfonline.comacs.orgresearchgate.net These interactions include hydrogen bonding and π–π stacking. acs.orgresearchgate.net For instance, 1,2,3-triazoles, which are structurally related to oxazoles, can act as bioisosteres for different functional groups and are capable of forming hydrogen bonds and coordinating with metal ions. acs.orgresearchgate.net
Oxazole-containing amino acids have been synthesized and used as building blocks for creating macrocycles, which are presented as orthogonally protected scaffolds for applications in supramolecular chemistry. acs.org The ability of the biphenyl-oxazole structure to engage in specific molecular recognition events makes it a candidate for the design of complex supramolecular architectures, such as molecular sensors or hosts for guest molecules. While direct catalytic applications of this compound are not yet reported, the broader class of biphenyl ligands is widely used in homogeneous catalysis. researchgate.net The combination of the biphenyl unit with the coordinating potential of the oxazole-amine group could be explored for the development of novel catalysts.
Emerging Research Frontiers for Biphenyl-Oxazole Scaffolds
The biphenyl-oxazole scaffold represents a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. researchgate.netnih.gov This versatility opens up numerous research frontiers. tandfonline.comnih.gov
Anticancer Drug Development : Numerous oxazole derivatives have been investigated for their anticancer properties. researchgate.netnih.gov Research on novel 1,3,4-oxadiazole (B1194373) analogues, which share a similar heterocyclic core, has identified compounds with substantial anticancer activity against various cell lines. nih.gov The biphenyl-oxazole scaffold could be a promising starting point for designing new tubulin inhibitors or other anticancer agents. nih.gov
Neurodegenerative Diseases : Benzoxazole (B165842) derivatives, such as tafamidis, are used to treat diseases linked to transthyretin amyloidosis, a form of neurodegeneration. nih.gov This highlights the potential of the broader benzoxazole and related oxazole scaffolds in developing treatments for protein-misfolding diseases.
Infectious Diseases : The oxadiazole core, a close relative of the oxazole ring, is a lead structure for developing potent antimicrobial and antitubercular agents. researchgate.netnih.gov The combination with the biphenyl moiety could lead to new classes of antibiotics with novel mechanisms of action.
Skin-Lightening Agents : Phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold have shown potent tyrosinase inhibitory activity, suggesting their use as skin-lightening agents. mdpi.com This indicates another potential application for biphenyl-oxazole derivatives in cosmetology and dermatology.
Challenges and Opportunities in the Research and Development of this compound
The development of this compound and its derivatives presents both challenges and significant opportunities.
Challenges:
Synthesis and Scalability : While methods like the Suzuki-Miyaura cross-coupling are effective for synthesizing biphenyl oxazole derivatives, achieving high yields and purity on a large scale can be challenging. nih.gov The synthesis often requires multiple steps and careful optimization of reaction conditions. researchgate.net
Selectivity and Off-Target Effects : As with any biologically active compound, ensuring high selectivity for the intended target while minimizing off-target effects is a major hurdle in drug development. nih.govnih.gov The "privileged" nature of the scaffold means it could interact with multiple proteins, potentially leading to unwanted side effects. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies : A thorough understanding of the SAR is crucial for optimizing the therapeutic or material properties of the compound. tandfonline.com This requires the synthesis and testing of a wide range of derivatives, which is a time-consuming and resource-intensive process.
Opportunities:
Broad Therapeutic Potential : The diverse biological activities reported for the biphenyl-oxazole class suggest a vast potential for discovering new drugs for a wide array of diseases, including cancer, inflammatory disorders, and infectious diseases. nih.govnih.govnih.gov
Advanced Materials : The promising fluorescent and electronic properties of related compounds indicate a significant opportunity for developing novel materials for OLEDs, sensors, and other electronic devices. nih.govsigmaaldrich.com
Chemical Biology Tool Development : The scaffold's potential for creating selective enzyme inhibitors and fluorescent probes offers a valuable opportunity to develop new tools for basic biological research, helping to unravel complex cellular processes. nih.govresearchgate.net
Combinatorial Chemistry and High-Throughput Screening : Advances in combinatorial chemistry and high-throughput screening can accelerate the discovery and optimization process, allowing for the rapid evaluation of large libraries of biphenyl-oxazole derivatives to identify lead compounds for specific applications. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
